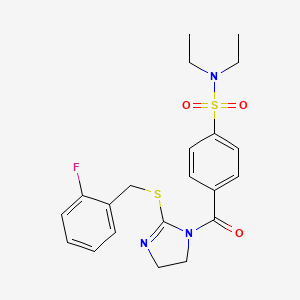

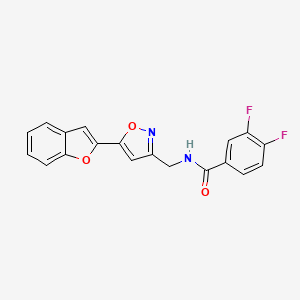

![molecular formula C16H18N4O5S2 B2983193 Ethyl 5-acetyl-4-methyl-2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate CAS No. 898630-90-5](/img/structure/B2983193.png)

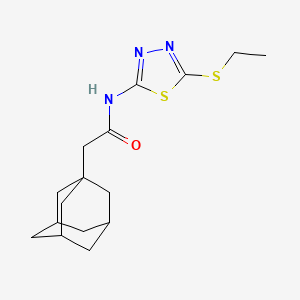

Ethyl 5-acetyl-4-methyl-2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis Analysis

Thiophene derivatives have been synthesized from enaminones via the reaction with different nucleophiles and electrophiles . The structure elucidation of the designed compounds was derived from their spectral information .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis

The reactivity of enaminones, which are used in the synthesis of thiophene derivatives, is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Synthesis and Characterization

A Facile Four-Component Gewald Reaction Under Aqueous Conditions : This study presents a method involving ethyl cyanoacetate, an α-methylene carbonyl compound, a primary or secondary amine, and elemental sulfur leading to the efficient formation of 2-amino-3-carboxamide derivatives of thiophene. The process is notable for its room-temperature operation and the simplicity of product recovery by filtration and recrystallization (Abaee & Cheraghi, 2013).

Efficient Synthesis of Thiophene Derivatives : Another research effort focuses on the Gewald reaction for producing ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate. This compound serves as a precursor for further chemical transformations into iminophosphorane and, subsequently, various heterocyclic compounds, showcasing the versatility of thiophene derivatives in synthetic organic chemistry (Sun, Huang, & Ding, 2010).

Fluorescence and Biological Activities

Fluorescence Property Investigation : Research into Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate highlights its novel fluorescence properties. The study demonstrates the potential application of thiophene derivatives in materials science, particularly in the development of new fluorescent materials (Guo Pusheng, 2009).

Antimicrobial Activity of Thiophene Derivatives : A study on the synthesis of Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate and its derivatives reveals significant antimicrobial activities. Some compounds showed higher potency than standard drugs against specific fungi, indicating the potential of thiophene derivatives as antimicrobial agents (Mabkhot et al., 2015).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that thiophene derivatives, which this compound is a part of, have a wide range of therapeutic properties . They are effective against various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s known that the compound is synthesized via a nucleophilic attack of the exocyclic amino group of triazole at the activated double bond of enaminone . This leads to the formation of a Michael-type intermediate, which undergoes intramolecular cyclization with concurrent elimination of NHMe2 and H2O molecules to give the final products .

Biochemical Pathways

It’s known that thiophene derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Pharmacokinetics

It’s known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the bioavailability of the compound.

Result of Action

It’s known that thiophene derivatives possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s known that the stability of thiophene derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .

Propiedades

IUPAC Name |

ethyl 5-acetyl-4-methyl-2-[[2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O5S2/c1-5-25-15(24)11-7(2)12(9(4)21)27-14(11)17-10(22)6-26-16-18-13(23)8(3)19-20-16/h5-6H2,1-4H3,(H,17,22)(H,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFLYENMNNMEPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CSC2=NN=C(C(=O)N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

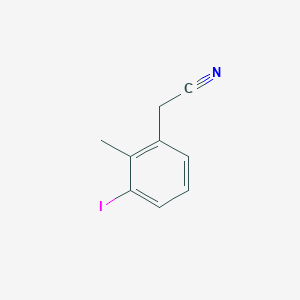

![(E)-3-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2983113.png)

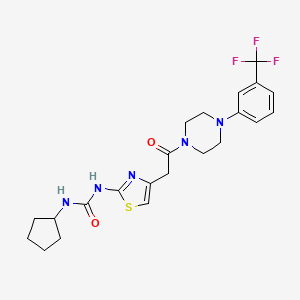

![N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2983119.png)

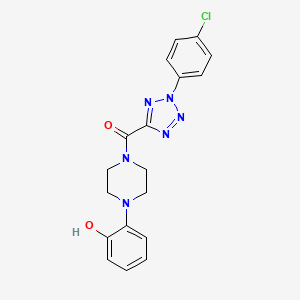

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2983131.png)